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An In-Depth Technical Guide to 2-(Chloromethyl)-4-methoxypyridine hydrochloride

Abstract
This technical guide provides a comprehensive overview of 2-(Chloromethyl)-4-methoxy-3,5-

dimethylpyridine hydrochloride (CAS 86604-75-3), a critical intermediate in the synthesis of

proton pump inhibitors (PPIs). Designed for researchers, chemists, and drug development

professionals, this document delves into the compound's physicochemical properties,

synthesis, reactivity, and applications. It offers field-proven insights into experimental choices,

detailed protocols for synthesis and analysis, and robust safety guidelines, grounding all claims

in authoritative references.

Introduction and Strategic Importance
2-(Chloromethyl)-4-methoxy-3,5-dimethylpyridine hydrochloride is a substituted pyridine

derivative of significant importance in the pharmaceutical industry.[1] Its primary value lies in its

role as a key building block for the synthesis of several blockbuster anti-ulcer drugs, most

notably Omeprazole and its enantiomer, Esomeprazole.[1][2][3] The compound's structure is

specifically engineered for this purpose: the chloromethyl group at the 2-position serves as a

reactive electrophilic handle, while the electron-donating methoxy and methyl groups on the

pyridine ring modulate its reactivity and are integral to the final drug's structure. This guide will

illuminate the chemistry of this vital intermediate, providing the technical depth required for its

effective and safe utilization in a research and development setting.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 12 Tech Support

https://www.benchchem.com/product/b1590798?utm_src=pdf-interest
https://www.benchchem.com/product/b1590798?utm_src=pdf-body
https://www.researchgate.net/publication/311519180_Synthesis_and_Analysis_of_2-Chloromethyl-35-Dimethyl-4-Methoxypyridine
https://www.researchgate.net/publication/311519180_Synthesis_and_Analysis_of_2-Chloromethyl-35-Dimethyl-4-Methoxypyridine
https://pubmed.ncbi.nlm.nih.gov/20338705/
https://scispace.com/papers/improvement-on-the-synthesis-of-2-chloromethyl-4-methoxy-3-5-sytd855uph
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1590798?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Physicochemical Properties and Characterization
A thorough understanding of the compound's physical and chemical properties is fundamental

to its handling, storage, and use in synthesis.

Key Properties
The essential physicochemical data for 2-(Chloromethyl)-4-methoxy-3,5-dimethylpyridine

hydrochloride are summarized below.

Property Value Reference(s)

CAS Number 86604-75-3 [4]

Molecular Formula C₉H₁₃Cl₂NO [4][5]

Molecular Weight 222.11 g/mol [4][5]

Appearance
White to off-white crystalline

powder or solid
[1][5]

Melting Point 128-131 °C (lit.) [6][7][8]

Solubility

Soluble in water; sparingly

soluble in methanol and

chloroform.

[6][7]

Storage Conditions

Store at room temperature

(<30°C), under an inert

atmosphere.

[5][8]

Structural Representation
The molecular structure consists of a pyridine ring substituted with a chloromethyl group, a

methoxy group, and two methyl groups, with the pyridine nitrogen protonated to form a

hydrochloride salt.

Caption: Structure of 2-(Chloromethyl)-4-methoxy-3,5-dimethylpyridine hydrochloride.

Spectroscopic Data

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 12 Tech Support

https://www.sigmaaldrich.com/GB/en/product/aldrich/535508
https://www.sigmaaldrich.com/GB/en/product/aldrich/535508
https://www.ijprems.com/uploadedfiles/paper//issue_9_september_2024/36040/final/fin_ijprems1727107052.pdf
https://www.sigmaaldrich.com/GB/en/product/aldrich/535508
https://www.ijprems.com/uploadedfiles/paper//issue_9_september_2024/36040/final/fin_ijprems1727107052.pdf
https://www.researchgate.net/publication/311519180_Synthesis_and_Analysis_of_2-Chloromethyl-35-Dimethyl-4-Methoxypyridine
https://www.ijprems.com/uploadedfiles/paper//issue_9_september_2024/36040/final/fin_ijprems1727107052.pdf
https://rasayanjournal.co.in/admin/php/upload/4403_pdf.pdf
https://www.semanticscholar.org/paper/DEVELOPMENT-OF-A-VALIDATED-RP-HPLC-METHOD-FOR-AND-Iuga-Bojita/d3805db5a2617a2efb764670658ad731881c3f35
https://www.researchgate.net/publication/386595335_PROCESS_OPTIMIZATION_AND_GREEN_CHEMISTRY_APPROACH_DURING_SYNTHESIS_AND_CHARACTERIZATION_OF_2-CHLOROMETHYL-35-_DIMETHYL-4-METHOXY_PYRIDINE_HYDROCHLORIDE
https://rasayanjournal.co.in/admin/php/upload/4403_pdf.pdf
https://www.semanticscholar.org/paper/DEVELOPMENT-OF-A-VALIDATED-RP-HPLC-METHOD-FOR-AND-Iuga-Bojita/d3805db5a2617a2efb764670658ad731881c3f35
https://www.ijprems.com/uploadedfiles/paper//issue_9_september_2024/36040/final/fin_ijprems1727107052.pdf
https://www.researchgate.net/publication/386595335_PROCESS_OPTIMIZATION_AND_GREEN_CHEMISTRY_APPROACH_DURING_SYNTHESIS_AND_CHARACTERIZATION_OF_2-CHLOROMETHYL-35-_DIMETHYL-4-METHOXY_PYRIDINE_HYDROCHLORIDE
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1590798?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Full characterization is essential for confirming the identity and purity of the material.

¹H Nuclear Magnetic Resonance (¹H NMR):

A representative ¹H NMR spectrum shows characteristic signals: a singlet for the methoxy

(-OCH₃) protons, two distinct singlets for the two methyl (-CH₃) groups on the pyridine

ring, a singlet for the chloromethyl (-CH₂Cl) protons, and a singlet for the aromatic proton

on the pyridine ring.

Reported Data: δ 8.4 (1H, singlet, Ar-H), 4.8 (2H, singlet, -CH₂Cl), 3.9 (3H, singlet, -

OCH₃), 2.5 (3H, singlet, -CH₃), 2.3 (3H, singlet, -CH₃).[9]

Mass Spectrometry (MS):

Mass spectrometry confirms the molecular weight of the parent compound.

Reported Data: The molecular ion peak (M+) is observed at m/z = 222.10.[9]

Infrared (IR) Spectroscopy:

The FTIR spectrum provides information about the functional groups present.

Characteristic peaks include C-H stretching from alkyl and aromatic groups, C=N and C=C

stretching from the pyridine ring, C-O stretching from the methoxy group, and C-Cl

stretching. An ATR-FTIR spectrum is publicly available for reference.[6]

Synthesis and Manufacturing Insights
The most common and industrially relevant synthesis of 2-(Chloromethyl)-4-methoxy-3,5-

dimethylpyridine hydrochloride involves the chlorination of its corresponding alcohol precursor,

2-(hydroxymethyl)-4-methoxy-3,5-dimethylpyridine.

Reaction Mechanism and Rationale
The conversion of the primary alcohol to the alkyl chloride is typically achieved using thionyl

chloride (SOCl₂) in an inert solvent like dichloromethane (DCM).[10]
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Caption: Key steps in the chlorination of the alcohol precursor.

Causality and Experimental Choices:

Choice of Chlorinating Agent: Thionyl chloride is highly effective for this transformation. Its

primary advantage is that the byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl),

are gases, which are easily removed from the reaction mixture, driving the reaction to

completion.[11]

Solvent: Dichloromethane (DCM) is an ideal solvent as it is inert to the reaction conditions

and effectively dissolves the starting material. Its low boiling point facilitates easy removal

during work-up.

Temperature Control: The reaction is typically initiated at a low temperature (e.g., 0 °C)

during the dropwise addition of thionyl chloride to control the initial exothermic reaction and

prevent potential side reactions. The reaction is then allowed to proceed at room

temperature to ensure completion.[9]

Work-up: After the reaction, the solvent is removed under reduced pressure. The resulting

crude solid is often suspended or washed with a non-polar solvent like hexane or a mixture

of acetone and petroleum ether.[2][10] This step is crucial for removing non-polar impurities,

as the desired product is a polar hydrochloride salt with low solubility in such solvents.

Detailed Synthetic Protocol
This protocol is a representative procedure based on established literature.[10]

Preparation: In a three-necked flask equipped with a magnetic stirrer, dropping funnel, and

nitrogen inlet, dissolve 2-(hydroxymethyl)-4-methoxy-3,5-dimethylpyridine (1.0 eq) in
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anhydrous dichloromethane (DCM).

Cooling: Cool the solution to 0 °C in an ice bath under a nitrogen atmosphere.

Addition of Reagent: Add a solution of thionyl chloride (1.05-1.1 eq) in DCM dropwise via the

dropping funnel over 30-60 minutes, maintaining the internal temperature below 5 °C.

Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm

to room temperature. Stir for an additional 1-3 hours. Monitor the reaction progress by TLC

or HPLC until the starting material is consumed.

Isolation: Concentrate the reaction mixture under reduced pressure to remove the solvent

and excess thionyl chloride.

Purification: Suspend the resulting crude solid residue in hexane or an acetone/petroleum

ether mixture. Stir vigorously for 30 minutes.

Final Product: Collect the white solid product by filtration, wash with a small amount of cold

hexane, and dry under vacuum to yield 2-(Chloromethyl)-4-methoxy-3,5-dimethylpyridine

hydrochloride.

Chemical Reactivity and Applications
The synthetic utility of this compound is centered on the reactivity of the chloromethyl group.

Core Reactivity: Nucleophilic Substitution
The C-Cl bond in the chloromethyl group is polarized, rendering the carbon atom electrophilic.

It readily undergoes Sₙ2 reactions with a variety of nucleophiles. The pyridine nitrogen, being

protonated as the hydrochloride salt, acts as an electron-withdrawing group, further activating

the chloromethyl group towards nucleophilic attack.
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Caption: General Sₙ2 reactivity with common nucleophiles.

Reaction with S-Nucleophiles: The most significant application involves reaction with sulfur

nucleophiles, particularly benzimidazole-2-thiols. This is the key bond-forming step in the

synthesis of omeprazole and related PPIs.[5]

Reaction with N-Nucleophiles: It can react with primary and secondary amines to form the

corresponding substituted amines.

Reaction with O-Nucleophiles: Reactions with alkoxides or phenoxides can yield ethers,

although this is a less common application.

Case Study: Synthesis of Rabeprazole Intermediate
A primary application is the condensation with a thiol to form a thioether, which is a precursor to

drugs like Rabeprazole.
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Caption: Workflow for the synthesis of Rabeprazole from the title compound's analog.

Analytical Methods
Robust analytical methods are required to ensure the purity and quality of the intermediate, as

impurities can carry over to the final active pharmaceutical ingredient (API).

Purity Determination by HPLC
High-Performance Liquid Chromatography (HPLC) with UV detection is the standard method

for assessing the purity of 2-(Chloromethyl)-4-methoxy-3,5-dimethylpyridine hydrochloride.
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While a specific validated monograph for this intermediate may be proprietary, a typical method

can be constructed based on methods for analogous compounds and the final API.[10][12]

Representative HPLC Protocol:

This protocol is a representative method and requires validation for its intended use according

to ICH guidelines.[13][14]

Instrumentation: A standard HPLC system with a UV-Vis detector.

Column: C18 reverse-phase column (e.g., Hypersil BDS C18, 4.6 x 150 mm, 5 µm).

Mobile Phase: A mixture of an aqueous buffer and an organic solvent. For example, Buffer A:

10 mM Ammonium Acetate in water; Buffer B: Acetonitrile.

Elution: Isocratic elution with a ratio such as 70:30 (Buffer A: Buffer B). The exact ratio

should be optimized to achieve good resolution between the main peak and any impurities.

Flow Rate: 1.0 mL/min.

Detection: UV detection at a wavelength where the pyridine ring shows strong absorbance,

typically around 280-302 nm.

Sample Preparation:

Accurately weigh approximately 10 mg of the sample.

Dissolve in a suitable diluent (e.g., a mixture of water and acetonitrile) in a 10 mL

volumetric flask.

Sonicate briefly to ensure complete dissolution and make up to volume.

Injection Volume: 10 µL.

Analysis: The purity is calculated based on the area percent of the main peak relative to the

total area of all observed peaks.

Safety, Handling, and Storage
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Proper handling and storage are critical to ensure the safety of personnel and maintain the

integrity of the compound.

Hazard Identification
Based on aggregated GHS data, the compound is classified as:

Skin Irritant: Causes skin irritation.[5]

Eye Irritant: Causes serious eye irritation.[5]

Respiratory Irritant: May cause respiratory irritation.[5]

Sensitizer: May cause an allergic skin reaction.[6]

Handling and Personal Protective Equipment (PPE)
Engineering Controls: Handle only in a well-ventilated area, preferably within a chemical

fume hood.

Personal Protective Equipment:

Eye/Face Protection: Wear chemical safety goggles or a face shield.

Skin Protection: Wear impervious gloves (e.g., nitrile rubber) and a lab coat.

Respiratory Protection: If dust is generated, use a NIOSH-approved particulate respirator

(e.g., N95).[8]

Hygiene: Avoid contact with skin, eyes, and clothing. Do not breathe dust. Wash hands

thoroughly after handling.

Storage and Stability
Conditions: Store in a tightly sealed container in a cool, dry, and well-ventilated place.[5]

Incompatibilities: Keep away from strong oxidizing agents.
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Stability: The compound is stable under recommended storage conditions. As a

hydrochloride salt, it is generally more stable and less prone to degradation than its free

base form.

Conclusion
2-(Chloromethyl)-4-methoxy-3,5-dimethylpyridine hydrochloride is a cornerstone intermediate

for the synthesis of world-leading pharmaceuticals. Its value is derived from a well-defined

structure that provides both the necessary reactivity through its chloromethyl group and the

core scaffold required for the final drug product. A thorough understanding of its synthesis,

characterization, reactivity, and handling, as detailed in this guide, is essential for any scientist

or researcher working in the field of medicinal chemistry and drug development. Adherence to

the outlined protocols and safety measures will ensure its effective and safe application in the

laboratory and beyond.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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